Methyl 2-amino-4-(4-hydroxyphenyl)butanoate
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Overview
Description
Methyl 2-amino-4-(4-hydroxyphenyl)butanoate is an organic compound with the molecular formula C11H15NO3 It is a derivative of phenylalanine, an essential amino acid, and features a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(4-hydroxyphenyl)butanoate typically involves the esterification of 2-amino-4-(4-hydroxyphenyl)butanoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(4-hydroxyphenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of 4-(4-hydroxyphenyl)-2-oxobutanoic acid.
Reduction: Formation of 2-amino-4-(4-hydroxyphenyl)butanol.
Substitution: Formation of N-substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 2-amino-4-(4-hydroxyphenyl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(4-hydroxyphenyl)butanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The amino group can participate in proton transfer reactions, affecting the compound’s bioavailability and reactivity. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-hydroxyphenyl)butanoate: Lacks the amino group, making it less reactive in certain biological contexts.
2-Amino-4-(4-hydroxyphenyl)butanoic acid: The free acid form, which is more polar and less lipophilic compared to the methyl ester.
Methyl 2-amino-4-(4-methoxyphenyl)butanoate: The methoxy group replaces the hydroxyl group, altering its hydrogen bonding capabilities and reactivity.
Uniqueness
Methyl 2-amino-4-(4-hydroxyphenyl)butanoate is unique due to the presence of both an amino group and a hydroxyl group on the phenyl ring, allowing for diverse chemical reactivity and biological interactions. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-amino-4-(4-hydroxyphenyl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-15-11(14)10(12)7-4-8-2-5-9(13)6-3-8/h2-3,5-6,10,13H,4,7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHAUPGSHMNJCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC1=CC=C(C=C1)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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